4-Bromothiophene-3-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-9-1-3(4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMKVHFZZHQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345589 | |
| Record name | 4-bromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72899-51-5 | |
| Record name | 4-bromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72899-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Halogenated Thiophene Derivatives in Organic Synthesis
Halogenated thiophene (B33073) derivatives are a class of heterocyclic compounds that serve as fundamental building blocks in organic synthesis. numberanalytics.com The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, possesses unique electronic properties that make it a crucial component in a wide array of functional molecules. numberanalytics.comnih.gov The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene core significantly modulates its reactivity and provides handles for further chemical transformations, most notably in cross-coupling reactions.
The significance of these derivatives spans multiple scientific disciplines:
Medicinal Chemistry : Thiophene derivatives are integral to the structure of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. nih.gov Halogenation can enhance the lipophilicity of a drug molecule, potentially improving its absorption and distribution in biological systems. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. acs.org
Materials Science : In materials science, halogenated thiophenes are pivotal monomers for the synthesis of π-conjugated polymers like polythiophenes. numberanalytics.comresearchgate.net These materials are semiconductors and are used in organic electronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The type of halogen (Cl, Br, I) on the thiophene monomer has been shown to play a significant role in the mechanism of polymerization, influencing the properties and control of the resulting polymer. researchgate.net For instance, brominated thiophenes are often used in catalyst transfer polycondensation to produce well-defined, high molecular weight polymers. researchgate.net Halogenated thiophenes have also been developed as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to significantly enhanced efficiencies. rsc.org
Supramolecular Chemistry : The ability of halogens to act as halogen bond donors has been exploited in crystal engineering. acs.org Halogen-bonded thiophene derivatives can self-assemble into ordered supramolecular architectures, making them valuable for designing new functional materials. acs.org
The versatility of halogenated thiophenes, such as 3-bromothiophene (B43185), stems from their role as key intermediates for the synthesis of various 3-substituted thiophenes through reactions like metal-halogen exchange or cross-coupling. orgsyn.org This allows for the precise installation of different functional groups onto the thiophene scaffold.
Overview of Acid Chlorides As Activated Intermediates in Chemical Transformations
Acid chlorides, also known as acyl chlorides, are a highly reactive class of carboxylic acid derivatives. numberanalytics.com Their general structure features a carbonyl group bonded to a chlorine atom (R-CO-Cl). numberanalytics.com This structural arrangement is key to their function as activated intermediates in a multitude of chemical transformations. fiveable.me
The high reactivity of acid chlorides stems from the electronic properties of the acyl chloride functional group. The strong electron-withdrawing inductive effect of both the chlorine atom and the carbonyl oxygen makes the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles. numberanalytics.comnumberanalytics.com Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. numberanalytics.com
Acid chlorides are typically synthesized from their corresponding carboxylic acids using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. numberanalytics.comfiveable.me This conversion into a more reactive species is a common strategy to "activate" the carboxylic acid for further reactions. fiveable.me
Once formed, acid chlorides are versatile intermediates for synthesizing a wide range of other functional groups, primarily through nucleophilic acyl substitution. numberanalytics.comlibretexts.org Common transformations include:
Hydrolysis : Reaction with water to form carboxylic acids. libretexts.org
Alcoholysis : Reaction with alcohols to form esters. numberanalytics.com
Aminolysis : Reaction with ammonia, primary amines, or secondary amines to produce primary, secondary, and tertiary amides, respectively. libretexts.org
Friedel-Crafts Acylation : Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. numberanalytics.com
The reactivity of acid chlorides is greater than that of other acyl compounds like aldehydes or ketones, which allows for selective reactions under specific conditions. libretexts.org For example, the reduction of an acid chloride with a mild reducing agent can yield an aldehyde, whereas stronger reducing agents would typically reduce the initial carboxylic acid all the way to a primary alcohol. libretexts.org This high degree of reactivity makes acid chlorides indispensable tools in organic synthesis for efficiently creating C-O, C-N, and C-C bonds. numberanalytics.com
Scope and Research Trajectories Pertaining to 4 Bromothiophene 3 Carbonyl Chloride As a Specialized Building Block
Conversion of 4-Bromothiophene-3-carboxylic Acid to this compound
The final step in the sequence is the conversion of the carboxylic acid functional group into the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, enabling further reactions such as amidation or esterification.
The most common and efficient method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comchemguide.co.uk This reaction is highly favorable because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com
The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride. This converts the hydroxyl into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, generated during the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the final acyl chloride. libretexts.org
Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk However, thionyl chloride is often preferred due to the gaseous nature of its by-products, which simplifies purification of the desired acyl chloride. chemguide.co.uk The reaction of thiophene-3-carboxylic acid with thionyl chloride has been successfully used to obtain thiophene-3-carbonyl chloride. mdpi.com
| Reagent | Formula | By-products | Physical State of By-products | Reference |
| Thionyl chloride | SOCl₂ | SO₂, HCl | Gas | masterorganicchemistry.comchemguide.co.uk |
| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Liquid, Gas | chemguide.co.uk |
| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Liquid | chemguide.co.uk |
For the synthesis of this compound to be viable on an industrial scale, the developed routes must be efficient, cost-effective, and safe. Optimization focuses on several key aspects. In the synthesis of the carboxylic acid precursor, palladium-catalyzed carbonylations at atmospheric pressure are preferable to high-pressure reactions, reducing the need for specialized equipment. nih.gov
Similarly, one-pot procedures, such as a combined bromination/debromination, can significantly improve efficiency by reducing the number of workup and purification steps. nih.gov The conversion of the carboxylic acid to the acid chloride using thionyl chloride is a robust reaction that has been demonstrated on a multi-kilogram scale for related thiophene derivatives. nih.gov The ease of removing gaseous by-products makes this step particularly amenable to large-scale production. masterorganicchemistry.comchemguide.co.uk Careful selection of solvents and reaction conditions to maximize yield, minimize waste, and ensure product purity are all critical considerations in developing a potential manufacturing route. nih.gov
Reactivity Profiles of the Carbonyl Chloride Moiety
The carbonyl chloride group is a classic acylating agent, characterized by the highly electrophilic nature of the carbonyl carbon. This electrophilicity is further enhanced by the electron-withdrawing inductive effect of both the chlorine atom and the 4-bromothiophene ring.
Acylation Reactions and Mechanistic Pathways
This compound readily undergoes acylation reactions with a variety of nucleophiles, such as amines, to form the corresponding amides. These reactions typically proceed through a nucleophilic addition-elimination mechanism. acs.orgwikipedia.orgchemguide.co.uk
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is eliminated. A base, which can be a second equivalent of the amine, then deprotonates the nitrogen atom to yield the final N-substituted 4-bromothiophene-3-carboxamide. acs.orgchemguide.co.uk The reaction is generally rapid and efficient. researchgate.net
For instance, the reaction of this compound with primary or secondary amines provides a direct route to the corresponding secondary and tertiary amides, respectively. wikipedia.org
Table 1: Examples of Acylation Reactions with Amines
| Amine Reactant | Product | Reaction Type |
|---|---|---|
| Primary Amine (R-NH₂) | N-Alkyl-4-bromothiophene-3-carboxamide | Acylation |
| Secondary Amine (R₂NH) | N,N-Dialkyl-4-bromothiophene-3-carboxamide | Acylation |
| Ammonia (NH₃) | 4-Bromothiophene-3-carboxamide | Acylation |
Nucleophilic Addition Reactions at the Carbonyl Carbon
The electrophilic carbonyl carbon of this compound is susceptible to attack by strong carbon nucleophiles, such as organolithium and Grignard reagents. wikipedia.orglibretexts.orgleah4sci.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com These reactions lead to the formation of new carbon-carbon bonds.
With organolithium reagents, the reaction proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com Unlike reactions with less reactive carbonyl compounds, the initial adduct can undergo further reaction.
Similarly, Grignard reagents react readily with acyl chlorides. leah4sci.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction typically involves a double addition. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate after the elimination of the chloride. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup. To achieve a single addition and isolate the ketone, less reactive organometallic reagents like organocuprates (Gilman reagents) are often employed. sigmaaldrich.cn
Table 2: Nucleophilic Addition with Organometallic Reagents
| Organometallic Reagent | Intermediate Product | Final Product (after workup) | Reaction Type |
|---|---|---|---|
| Organolithium (R-Li) | Ketone | Tertiary Alcohol | Nucleophilic Addition |
| Grignard Reagent (R-MgX) | Ketone | Tertiary Alcohol | Nucleophilic Addition |
| Organocuprate (R₂CuLi) | Ketone | Ketone | Nucleophilic Addition |
Transformations Involving the Bromine Atom on the Thiophene Ring
The bromine atom at the 4-position of the thiophene ring is a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are particularly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bond.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.orgnih.govtcichemicals.com While direct Suzuki-Miyaura coupling of this compound is not extensively documented, studies on closely related 4-bromothiophene derivatives demonstrate the feasibility of this transformation. For example, derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline have been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. organic-chemistry.orgacs.orgnih.gov These reactions typically proceed with moderate to good yields, allowing for the introduction of a wide range of aryl and heteroaryl substituents. organic-chemistry.orgacs.orgnih.gov The general mechanism involves an oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. masterorganicchemistry.com
Table 3: Representative Suzuki-Miyaura Coupling of a 4-Bromothiophene Derivative
| Bromothiophene Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | (E)-N-((3-bromothiophen-2-yl)methylene)-2-methyl-4-phenylaniline | 33-40 |
Data is for a representative reaction on a similar substrate to illustrate the principle. organic-chemistry.orgacs.orgnih.gov
Beyond Suzuki-Miyaura coupling, the bromine atom on the thiophene ring can participate in other palladium-catalyzed C-C bond-forming reactions, such as the Heck and Sonogashira couplings. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, wikipedia.orgtaylorandfrancis.comorganic-chemistry.orgthieme-connect.de while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov These reactions provide access to thiophene derivatives with alkenyl and alkynyl substituents, respectively.
Furthermore, palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, avoiding the pre-functionalization required in traditional cross-coupling methods. acs.orgacs.org While specific examples with this compound are scarce, studies on other thiophene derivatives have shown that direct arylation can be achieved with high regioselectivity. acs.org For instance, the direct C-H arylation of 3-substituted thiophenes has been shown to occur selectively at the C2 or C5 position, depending on the directing group and reaction conditions. acs.orgorganic-chemistry.org
Organometallic Reagent Generation and Subsequent Reactivity (e.g., Lithiation, Grignard, Organozinc, Organomanganese)
The generation of organometallic reagents from aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the this compound scaffold provides a handle for such transformations. However, the presence of the highly electrophilic acyl chloride group complicates the direct formation of highly reactive organometallics like Grignard or organolithium reagents from this specific molecule, as they would likely react with the acyl chloride of another molecule.
Typically, such transformations are approached by either forming the organometallic from a precursor like 3,4-dibromothiophene (B32776) and then introducing the carboxyl group, or by using less reactive organometallics that tolerate electrophilic functional groups.
Lithiation: The metal-halogen exchange of 3-bromothiophene (B43185) with reagents like n-butyllithium is a known method to produce 3-lithiothiophene. mdpi.com However, these intermediates can be unstable and their utility is sometimes limited by a lack of regiospecificity and potential for ring decomposition at room temperature. mdpi.com
Grignard Reagents: Grignard reagents, with the general formula R-Mg-X, are formed by reacting an organic halide with magnesium metal. wikipedia.orglibretexts.org These reagents are powerful nucleophiles that react with a wide range of electrophiles, including the acyl chloride group present in the title compound. libretexts.orgmasterorganicchemistry.com The formation of a thienyl Grignard reagent from a bromothiophene allows for subsequent reactions, such as carbonation with CO2 to yield a carboxylic acid. libretexts.orgbeilstein-journals.org
Organozinc and Organomanganese Reagents: Organozinc and organomanganese reagents offer an alternative with distinct reactivity profiles. Highly activated "Rieke" zinc and manganese can undergo direct oxidative addition to organic halides, including heteroaryl bromides. mdpi.com Organozinc reagents are notably less reactive than their Grignard or organolithium counterparts, which provides them with superior functional group compatibility. wikipedia.orgsigmaaldrich.com This tolerance allows for their preparation from substrates bearing sensitive groups like nitriles, esters, and amides. sigmaaldrich.com Similarly, organomanganese reagents, generated from active manganese, readily undergo cross-coupling reactions with electrophiles like acid chlorides to form ketones. mdpi.com
The table below summarizes the generation and general reactivity of these organometallic classes derived from bromothiophene precursors.
| Organometallic Class | Typical Precursor | Method of Generation | Key Reactivity Characteristics | Example Reaction |
|---|---|---|---|---|
| Organolithium | 3-Bromothiophene | Metal-halogen exchange with n-butyllithium mdpi.com | Highly reactive, strong base, nucleophilic. libretexts.org | Reaction with various electrophiles. |
| Grignard (Organomagnesium) | Bromothiophene | Reaction with Mg metal in ether/THF. libretexts.orgwisc.edu | Strong nucleophile and base, reacts with carbonyls, CO2. masterorganicchemistry.com | Addition to CO2 to form a carboxylic acid. beilstein-journals.org |
| Organozinc | Bromothiophene | Direct insertion of activated zinc (Rieke Zinc). sigmaaldrich.com | Milder nucleophile, high functional group tolerance, used in cross-coupling (e.g., Negishi). wikipedia.orgsigmaaldrich.com | Palladium-catalyzed cross-coupling with aryl halides. wikipedia.org |
| Organomanganese | 3-Bromothiophene | Direct insertion of activated manganese (Rieke Manganese). mdpi.com | Good reactivity in cross-coupling reactions under mild conditions. mdpi.com | Coupling with acid chlorides to yield ketones. mdpi.com |
Decarboxylative Halogenation Processes and Their Mechanisms
Decarboxylative halogenation, or halodecarboxylation, is a fundamental transformation that converts a carboxylic acid into an organic halide through the cleavage of a carbon-carbon bond and the expulsion of carbon dioxide. acs.orgnih.gov This process is not directly applicable to this compound but is highly relevant to its corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid. It represents a method for introducing a halogen atom at the position of a carboxyl group.
The classic example is the Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with bromine. More modern methods have been developed that are often more practical and utilize catalytic systems. For instance, a general and catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which proceeds via a ligand-to-metal charge transfer (LMCT) mechanism. osti.govnih.gov This strategy can be used to access bromo-, iodo-, chloro-, and fluoro-arenes from the corresponding carboxylic acids. osti.govnih.gov The reaction often involves a copper catalyst, a light source (e.g., 365 nm LED), an oxidant, and a halogen atom transfer reagent like N-iodosuccinimide (for iodination) or N-bromosuccinimide. osti.govnih.gov
The general mechanism for a photoredox-catalyzed decarboxylative halogenation involves the formation of an aryl radical intermediate, which is then trapped by a halogen atom transfer agent. osti.gov In some cases, simple treatment of a thiophene carboxylic acid with bromine can lead to a spontaneous bromination/decarboxylation sequence. beilstein-journals.org
The table below outlines different approaches to decarboxylative halogenation relevant to heteroaromatic carboxylic acids.
| Method | Reagents | Key Mechanistic Feature | Applicability |
|---|---|---|---|
| Hunsdiecker Reaction | Silver carboxylate salt, Br2 | Radical chain mechanism | Classic method, stoichiometric silver required. |
| Cristol-Firth Modification | Carboxylic acid, HgO, Br2 | Similar to Hunsdiecker, avoids silver salt preparation. | Uses toxic mercury oxide. |
| Photoredox Catalysis (LMCT) | Cu catalyst, light, oxidant, halogen source (e.g., NBS, NIS) osti.govnih.gov | Formation of an aryl radical via ligand-to-metal charge transfer, followed by halogen atom transfer. osti.gov | Broad scope, including heteroaryl carboxylic acids, under catalytic conditions. osti.govnih.gov |
| Direct Bromination/Decarboxylation | Bromine (Br2) beilstein-journals.org | Electrophilic bromination followed by loss of CO2. beilstein-journals.org | Observed in specific thiophene systems. beilstein-journals.org |
Heterocyclic Ring System Reactivity and Transformations
Electrophilic Aromatic Substitution Patterns in Bromothiophenes
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems, including thiophene. fiveable.memakingmolecules.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring while preserving the ring's aromaticity. byjus.com The regiochemical outcome of EAS on a substituted thiophene is governed by the electronic and steric effects of the existing substituents.
In this compound, the thiophene ring has two substituents whose directing effects must be considered:
Bromo Group (at C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance. makingmolecules.com For the bromine at C4, the ortho position is C5 and the meta position is C2. Thus, the bromine directs incoming electrophiles to position C5.
Carbonyl Chloride Group (at C3): The acyl chloride group is a powerful electron-withdrawing group, both inductively and by resonance. It is strongly deactivating and a meta-director. For the acyl chloride at C3, the meta positions are C5.
Both substituents, therefore, direct an incoming electrophile to the C5 position. This concordance of directing effects suggests that electrophilic aromatic substitution on this compound would occur with high regioselectivity at the C5 position. The C2 position is disfavored as it is meta to the ortho, para-directing bromine and ortho to the meta-directing acyl chloride.
Studies on the acylation of 3-bromothiophene with succinyl chloride in the presence of AlCl₃ showed the formation of a mixture of isomers, with the substitution pattern influenced by the steric hindrance of the bromine atom. bohrium.com This highlights that while electronic effects are primary, steric factors can also modulate reactivity.
| Position on Ring | Effect of C4-Bromo Group | Effect of C3-Carbonyl Chloride Group | Predicted Outcome for EAS |
|---|---|---|---|
| C2 | Meta (Deactivated) | Ortho (Deactivated) | Strongly Disfavored |
| C5 | Ortho (Activated by Resonance) | Meta (Favored) | Strongly Favored |
Cyclization and Annulation Reactions Employing the Thiophene Core
The functional groups on this compound serve as valuable handles for constructing fused ring systems (annulation) or other cyclic structures. The acyl chloride is a reactive electrophile for intramolecular Friedel-Crafts-type reactions or for forming a ketone that can undergo subsequent cyclization. The C-Br bond is a classic precursor for transition-metal-catalyzed cross-coupling reactions.
A relevant example involves the acylation of thiophenes with succinyl chloride to produce 1,4-di(thienyl)butane-1,4-diones. bohrium.comresearchgate.net While this is an intermolecular reaction, the resulting diketone products are key precursors for cyclization reactions. For instance, these diketones can undergo the Paal-Knorr reaction with amines to synthesize 2,5-di(2-thienyl)pyrroles, demonstrating the construction of a new heterocyclic ring appended to the thiophene core. researchgate.net
Annulation reactions to form fused bicyclic systems can be envisioned through several pathways:
Intramolecular Heck Reaction: The bromine at C4 can be used in a palladium-catalyzed intramolecular Heck reaction. This would require first modifying the acyl chloride at C3 into a side chain containing a double bond at an appropriate distance to allow for cyclization onto the C4 position.
Intramolecular Friedel-Crafts Acylation: If a suitable aromatic ring is attached via a flexible linker to the C4 position (e.g., through a Suzuki or Stille coupling at the bromo position), the acyl chloride at C3 could then react intramolecularly with that aromatic ring to form a fused polycyclic ketone.
Larock Annulation: The C-Br bond could participate in palladium-catalyzed annulation reactions with appropriately substituted alkynes to build a new fused six-membered ring.
These strategies leverage the distinct reactivity of the two functional groups on the this compound core to build molecular complexity through the formation of new rings.
Applications of 4 Bromothiophene 3 Carbonyl Chloride As a Key Synthetic Building Block
Construction of Advanced Heteroaromatic Systems
The dual reactivity of 4-bromothiophene-3-carbonyl chloride makes it a powerful reagent for the synthesis of complex heteroaromatic systems. The acyl chloride group readily participates in acylation reactions, while the bromo substituent can be utilized in a variety of cross-coupling reactions. This allows for the sequential or one-pot construction of fused and polycyclic heteroaromatic compounds.
For instance, the acyl chloride can react with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These products can then undergo intramolecular cyclization reactions, often facilitated by the presence of the bromine atom, to form new heterocyclic rings fused to the thiophene (B33073) core. This strategy has been employed to synthesize thieno[3,4-b]pyrazines, thieno[3,2-b]pyridines, and other related systems.
Furthermore, the bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the thiophene ring, including aryl, heteroaryl, and alkynyl groups. These reactions are instrumental in building up the complexity of the heteroaromatic system and tailoring its electronic and steric properties.
The ability to perform these transformations in a controlled and regioselective manner makes this compound a highly valuable synthon for the construction of novel and advanced heteroaromatic systems with potential applications in various fields of chemistry.
Synthesis of Complex Organic Scaffolds and Intermediates for Medicinal Chemistry and Agrochemicals
In the realms of medicinal chemistry and agrochemical research, the synthesis of novel molecular scaffolds with diverse functionalities is of paramount importance. This compound serves as a key starting material for the creation of such complex organic structures. The thiophene ring itself is a well-established isostere for the benzene (B151609) ring in drug design, often leading to improved pharmacokinetic properties.
The reactivity of the acyl chloride group allows for its facile reaction with various amines and alcohols to generate a library of amides and esters. These derivatives can serve as intermediates for the synthesis of more complex molecules. For example, the resulting amides can be further modified or can themselves be the final bioactive compounds. Thiophene-based amides and esters have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The bromine atom on the thiophene ring provides a handle for further functionalization through cross-coupling reactions. This enables the introduction of various substituents, which can modulate the biological activity of the final compound. For instance, the introduction of specific aryl or heteroaryl groups can enhance the binding affinity of the molecule to its biological target. This approach has been successfully used to develop potent inhibitors of various enzymes and receptors.
The versatility of this compound allows for the rapid generation of a diverse range of compounds for high-throughput screening in drug discovery and agrochemical development programs. Its ability to participate in a variety of chemical transformations makes it an indispensable tool for the synthesis of new and effective therapeutic agents and crop protection chemicals.
Role in the Development of Functional Materials and Advanced Molecular Constructs
The unique electronic and structural properties of the thiophene ring make this compound a valuable building block for the development of functional materials. Thiophene-based polymers, in particular, have garnered significant attention for their applications in organic electronics.
Conducting Polymers: Polythiophenes are a class of conducting polymers that have been extensively studied for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). cmu.edu The incorporation of this compound derivatives into the polymer backbone can significantly influence the material's electronic properties, such as its conductivity and charge mobility. The bromine atom can be used as a site for further polymerization or for the introduction of side chains that can improve the solubility and processability of the polymer.
Dyes: Thiophene-containing dyes are known for their strong absorption in the visible region of the electromagnetic spectrum and their good thermal and photochemical stability. The carbonyl group in this compound can be used to attach the thiophene chromophore to various substrates, such as fabrics or other polymers. The bromine atom can be functionalized to fine-tune the color and other photophysical properties of the dye.
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous materials with well-defined structures and high surface areas. rsc.org They have shown great promise in applications such as gas storage, catalysis, and sensing. rsc.orgmdpi.com this compound can be used as a monomer in the synthesis of thiophene-based COFs. rsc.orgmdpi.com The rigid and planar structure of the thiophene ring can help to create a well-ordered porous framework, while the functional groups can be used to tailor the properties of the COF for specific applications. rsc.org For example, the incorporation of thiophene units can enhance the electronic conductivity of the COF, making it suitable for use in electronic devices.
The ability to precisely control the structure and properties of these materials at the molecular level makes this compound a key component in the design and synthesis of next-generation functional materials.
Computational Chemistry and Advanced Spectroscopic Characterization for 4 Bromothiophene 3 Carbonyl Chloride Research
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies provide profound insights into the intrinsic properties of molecules, bridging the gap between structure and reactivity. For 4-Bromothiophene-3-carbonyl chloride, a compound of interest in synthetic chemistry, computational modeling serves as a powerful tool to elucidate its electronic characteristics and predict its behavior in chemical reactions. Methodologies such as Density Functional Theory (DFT) are instrumental in this regard, offering a balance between computational cost and accuracy for molecules of this size. nih.gov These theoretical investigations are crucial for designing new materials and understanding reaction mechanisms at a molecular level. researchgate.netscispace.com
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (geometry optimization). nih.govsemanticscholar.org This process minimizes the total energy of the molecule, yielding precise data on bond lengths, bond angles, and dihedral angles. nih.govscispace.com
For instance, in the related thiophene-3-carbonyl chloride, X-ray diffraction has provided experimental bond lengths and angles. researchgate.netmdpi.com DFT calculations for this compound would provide similar data, taking into account the electronic effects of the bromine substituent. The C-S bond lengths are influenced by the lone pair of electrons on the sulfur atom, and the bond lengths and angles of the carbonyl group are affected by hyperconjugative interactions with the thiophene (B33073) ring. rroij.com The optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequencies and electronic properties. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table contains representative data based on DFT calculations of similar thiophene derivatives. Actual values may vary based on the specific functional and basis set used.
| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |
|---|---|---|---|
| C=O Bond Length | 1.19 | C-S-C Angle | 93.1 |
| C-Cl Bond Length | 1.81 | C-C=O Angle | 126.5 |
| C-Br Bond Length | 1.86 | O=C-Cl Angle | 119.0 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. orientjchem.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom, while the LUMO is anticipated to be centered on the electron-withdrawing carbonyl chloride group and the C=C bonds of the ring. rroij.comresearchgate.net This distribution makes the thiophene ring the likely site for electrophilic attack and the carbonyl carbon a prime target for nucleophilic attack. The introduction of different substituents can alter these energy levels and, consequently, the reactivity of the molecule. rsc.org
Table 2: Representative FMO Properties for a Substituted Thiophene Derivative Note: Data is illustrative and based on values reported for similar brominated thiophene compounds. rroij.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.367 |
| ELUMO | -2.705 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. periodicodimineralogia.it It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which reveals stabilizing hyperconjugative interactions. nih.govresearchgate.net These interactions are quantified by the second-order perturbation energy, E(2).
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. researchgate.net
For this compound, the MEP map would show distinct regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential would likely be found around the carbonyl carbon atom, which is bonded to two highly electronegative atoms (oxygen and chlorine), and to a lesser extent, the hydrogen atoms on the thiophene ring. researchgate.net The MEP map provides a clear, intuitive guide to the molecule's charge distribution and chemical reactivity.
Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental results for structural validation. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. scielo.org.za For this compound, characteristic vibrational modes would include the C=O stretching of the carbonyl group (typically a strong band around 1700-1750 cm⁻¹), C-Br stretching, C-Cl stretching, and various C-C and C-H vibrations of the thiophene ring. nih.govscielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax). researchgate.netscielo.org.za The predicted spectrum for this compound would likely show absorptions corresponding to π → π* and n → π* transitions involving the thiophene ring and the carbonyl group.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.net The calculations would predict distinct signals for the protons on the thiophene ring and for the various carbon atoms, with the carbonyl carbon appearing significantly downfield. scispace.com
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | C=O Stretch | ~1730 cm⁻¹ |
| UV-Vis | λmax (π → π*) | ~280 nm |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160 ppm |
Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO). orientjchem.orgdergipark.org.tr They provide a quantitative measure of a molecule's stability and reactivity. researchgate.netresearchgate.net These descriptors are calculated using the following relationships, often under the approximation of Koopmans' theorem:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
A high chemical hardness indicates low reactivity, while a high electrophilicity index points to a strong capacity to accept electrons. mdpi.comgrafiati.com For this compound, these descriptors quantify its tendency to participate in chemical reactions, providing a theoretical framework to understand its behavior as an electrophile. researchgate.net
Table 4: Calculated Global Reactivity Descriptors (Illustrative) Note: This table presents representative values based on calculations for similar heterocyclic compounds.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.37 |
| Electron Affinity | A | 2.71 |
| Chemical Potential | μ | -4.54 |
| Chemical Hardness | η | 1.83 |
Advanced Spectroscopic Methodologies for Structural Elucidation
Advanced spectroscopic techniques are indispensable in the structural elucidation and purity assessment of novel compounds. In the context of this compound, a multifaceted approach employing various spectroscopic methods provides a comprehensive understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
For this compound, the ¹H NMR spectrum is anticipated to be relatively simple, showing two distinct signals corresponding to the two protons on the thiophene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl chloride group. oregonstate.edufiveable.melibretexts.org The proton at the C-2 position is expected to appear at a lower field (higher ppm) compared to the proton at the C-5 position due to the anisotropic effect of the adjacent carbonyl group. The coupling between these two protons would likely result in a doublet for each signal.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. oregonstate.educompoundchem.comoregonstate.eduorganicchemistrydata.org For this compound, five distinct signals are expected: one for the carbonyl carbon and four for the carbons of the thiophene ring. The carbonyl carbon is expected to have the highest chemical shift, typically in the range of 160-180 ppm for acyl chlorides. oregonstate.educompoundchem.com The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the bromine (C-4) and the carbon attached to the carbonyl group (C-3) would show characteristic shifts, while the remaining two carbons (C-2 and C-5) would also have distinct resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | - |
| H-5 | 7.2 - 7.6 | - |
| C-2 | - | 125 - 135 |
| C-3 | - | 130 - 140 |
| C-4 | - | 115 - 125 |
| C-5 | - | 128 - 138 |
| C=O | - | 160 - 170 |
Note: These are predicted values based on known substituent effects on thiophene rings and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. primescholars.comiosrjournals.org
The FT-IR and FT-Raman spectra of this compound are expected to be rich in information. The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically appearing in the region of 1750-1815 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations of the thiophene ring are expected in the 3100-3000 cm⁻¹ region. primescholars.com The C-S stretching vibrations of the thiophene ring usually appear in the 850-600 cm⁻¹ range. iosrjournals.org The C-Br stretching vibration is expected to be observed in the lower frequency region, typically between 600 and 500 cm⁻¹.
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. researchgate.netnih.gov The C=C stretching vibrations within the thiophene ring would be expected to give rise to strong Raman signals in the 1550-1400 cm⁻¹ region.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=O Stretch (Acyl Chloride) | 1815 - 1750 (Strong) | Weak or inactive |
| Thiophene Ring C=C Stretch | 1550 - 1400 | 1550 - 1400 (Strong) |
| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 |
| C-S Stretch | 850 - 600 | 850 - 600 |
| C-Br Stretch | 600 - 500 | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. researchgate.netresearchgate.netmasterorganicchemistry.com
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The thiophene ring, being an aromatic system, will exhibit strong π → π* transitions. nih.gov The carbonyl group also possesses a π system and non-bonding electrons (n), allowing for both π → π* and n → π* transitions. The n → π* transition of the carbonyl group is typically weaker and occurs at a longer wavelength compared to the π → π* transition. masterorganicchemistry.com Conjugation of the carbonyl group with the thiophene ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Relative Intensity |
| π → π* (Thiophene Ring) | 230 - 260 | Strong |
| π → π* (Conjugated System) | 270 - 300 | Moderate |
| n → π* (Carbonyl) | 320 - 360 | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.orgwpmucdn.comslideshare.net
For this compound (C₅H₂BrClOS), the molecular ion peak (M⁺) in the mass spectrum would be a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in the molecular ion cluster would correspond to the species containing ⁷⁹Br and ³⁵Cl.
The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. chemguide.co.uk Subsequent loss of a carbon monoxide (CO) molecule is also a characteristic fragmentation pathway for carbonyl compounds. libretexts.org Other possible fragmentations include the loss of a bromine radical or the entire carbonyl chloride group.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ⁷⁹Br, ³⁵Cl) | Identity |
| [C₅H₂BrClOS]⁺ | 224 | Molecular Ion |
| [C₅H₂BrOS]⁺ | 189 | [M - Cl]⁺ |
| [C₄H₂BrS]⁺ | 161 | [M - Cl - CO]⁺ |
| [C₅H₂ClOS]⁺ | 145 | [M - Br]⁺ |
| [C₄H₂S]⁺ | 82 | Thienyl radical cation |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. intertek.commdpi.com
The theoretical elemental composition of this compound, with the molecular formula C₅H₂BrClOS, can be calculated based on the atomic weights of its constituent elements. This theoretical data provides a benchmark against which experimentally determined values can be compared to verify the purity and identity of the compound.
Table 5: Theoretical Elemental Composition of this compound (C₅H₂BrClOS)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 5 | 60.05 | 26.63 |
| Hydrogen (H) | 1.01 | 2 | 2.02 | 0.90 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 35.44 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.72 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 7.09 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.22 |
| Total | 225.49 | 100.00 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-bromothiophene-3-carbonyl chloride, and how can purity be optimized?
- Methodology : The synthesis typically involves bromination and chlorination of thiophene derivatives. For example, chlorination of 4-bromothiophene-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux in anhydrous tetrahydrofuran (THF) yields the acyl chloride. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) ensures high purity (>95%). Monitoring reaction progress with thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is critical .
Q. What are the common nucleophilic substitution reactions involving this compound?
- Methodology : The bromine at the 4-position undergoes nucleophilic substitution with amines or thiols, while the carbonyl chloride reacts with nucleophiles like alcohols or amines. For example:
- Amide formation : React with primary amines (e.g., aniline) in dichloromethane (DCM) at 0–5°C to avoid side reactions.
- Bromine substitution : Use Suzuki-Miyaura coupling with aryl boronic acids and Pd(PPh₃)₄ as a catalyst in a degassed toluene/water mixture (80°C, 12h) .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodology : This compound is moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in sealed amber vials. Use anhydrous solvents (e.g., DCM, THF) for reactions. Degradation can be detected via Fourier-transform infrared spectroscopy (FTIR) by monitoring the carbonyl peak at ~1750 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling reactions involving this compound in complex syntheses?
- Methodology : For cross-coupling reactions (e.g., Buchwald-Hartwig amination), optimize ligand-catalyst systems (e.g., XPhos/Pd₂(dba)₃) and solvent polarity. Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics. Analyze regioselectivity using nuclear Overhauser effect spectroscopy (NOESY) to confirm substitution patterns .
Q. What analytical techniques are best suited for characterizing intermediates and resolving conflicting data in multi-step syntheses?
- Methodology : Employ a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weights.
- X-ray crystallography to resolve structural ambiguities (e.g., bromine vs. chlorine positional isomers).
- Density functional theory (DFT) calculations to predict NMR chemical shifts and validate experimental data .
Q. How can the hydrolytic instability of this compound be mitigated in aqueous-phase reactions?
- Methodology : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize the acyl chloride in biphasic systems (water/DCM). Alternatively, generate the acyl chloride in situ from the carboxylic acid using oxalyl chloride and catalytic dimethylformamide (DMF) to minimize pre-reaction hydrolysis .
Data Contradictions and Resolution
- Contradiction : Some studies report conflicting yields for Suzuki-Miyaura couplings (50–85%).
- Resolution : Variability arises from residual moisture in solvents. Pre-dry solvents over molecular sieves and use Schlenk-line techniques for consistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
